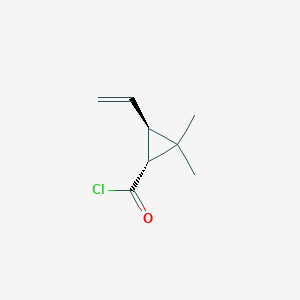
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride is a cyclopropane derivative with a unique structure characterized by a three-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride, which converts the carboxylic acid group to a carbonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
化学反応の分析
Types of Reactions
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and hydrogen halides are typical electrophiles for addition reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to maintain the reactivity of the carbonyl chloride group.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Halogenated Derivatives: Formed by the addition of halogens or hydrogen halides to the ethenyl group.
科学的研究の応用
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential precursor for the development of new drugs due to its reactive functional groups.
Material Science: Utilized in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis. The ethenyl group also provides a site for further functionalization through addition reactions.
類似化合物との比較
Similar Compounds
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Uniqueness
The presence of the carbonyl chloride group in (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride makes it more reactive compared to its carboxylic acid and ester counterparts. This increased reactivity allows for a broader range of chemical transformations, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
84368-72-9 |
|---|---|
分子式 |
C8H11ClO |
分子量 |
158.62 g/mol |
IUPAC名 |
(1R,3R)-3-ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-4-5-6(7(9)10)8(5,2)3/h4-6H,1H2,2-3H3/t5-,6+/m1/s1 |
InChIキー |
WGVAPMJQFRHGPP-RITPCOANSA-N |
異性体SMILES |
CC1([C@@H]([C@H]1C(=O)Cl)C=C)C |
正規SMILES |
CC1(C(C1C(=O)Cl)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


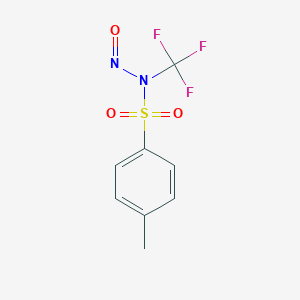
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
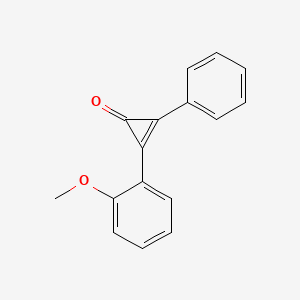
stannane](/img/structure/B14417343.png)


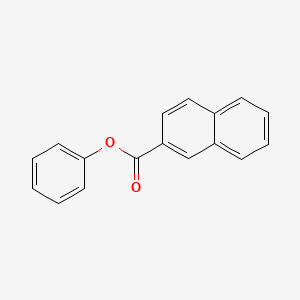

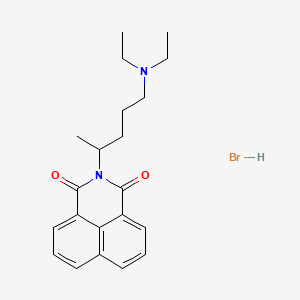


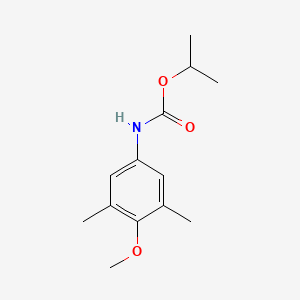

![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)
